molecular formula C5H8ClNO2 B1378195 Azetidin-3-ylideneacetic acid hydrochloride CAS No. 240805-24-7

Azetidin-3-ylideneacetic acid hydrochloride

Cat. No. B1378195
M. Wt: 149.57 g/mol
InChI Key: GANSCQPIXFWNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of azetidin-3-ylideneacetic acid hydrochloride involves several steps. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

Azetidin-3-ylideneacetic acid hydrochloride is a derivative of azetidine, which is a four-membered heterocyclic ring that contains nitrogen. The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .


Physical And Chemical Properties Analysis

Azetidin-3-ylideneacetic acid hydrochloride is a white to off-white powder. It has a molecular weight of 153.57 g/mol. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

  • Summary of Application : This research focuses on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
  • Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Results or Outcomes : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

2. Recent Advances in Synthetic Facets of Immensely Reactive Azetidines

  • Summary of Application : This research discusses the synthetic chemistry of azetidine, their ubiquity in natural products, and importance in medicinal chemistry .
  • Methods of Application : The review addresses the recent developments in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons .
  • Results or Outcomes : The review highlights the potential of azetidines in peptidomimetic and nucleic acid chemistry .

3. Synthesis of Various 1,3-Disubstituted Azetidines

  • Summary of Application : This research focuses on the synthesis of various 1,3-disubstituted azetidines .
  • Methods of Application : The synthesis was accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
  • Results or Outcomes : The study resulted in a straightforward synthesis of various 1,3-disubstituted azetidines .

4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

  • Summary of Application : This research focuses on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
  • Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Results or Outcomes : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

5. Recent Advances in Synthetic Facets of Immensely Reactive Azetidines

  • Summary of Application : This research discusses the synthetic chemistry of azetidine, their ubiquity in natural products, and importance in medicinal chemistry .
  • Methods of Application : The review addresses the recent developments in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons .
  • Results or Outcomes : The review highlights the potential of azetidines in peptidomimetic and nucleic acid chemistry .

6. Synthesis of Various 1,3-Disubstituted Azetidines

  • Summary of Application : This research focuses on the synthesis of various 1,3-disubstituted azetidines .
  • Methods of Application : The synthesis was accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
  • Results or Outcomes : The study resulted in a straightforward synthesis of various 1,3-disubstituted azetidines .

Safety And Hazards

The safety data sheet for azetidine hydrochloride, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

properties

IUPAC Name

2-(azetidin-3-ylidene)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.ClH/c7-5(8)1-4-2-6-3-4;/h1,6H,2-3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANSCQPIXFWNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-ylideneacetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.